molecular formula C9H17NO3 B12545024 (2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine CAS No. 657394-03-1

(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine

Cat. No.: B12545024
CAS No.: 657394-03-1
M. Wt: 187.24 g/mol
InChI Key: BJSMIOWABHPNAM-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine is a chiral compound with a unique structure that includes a dioxolane ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Diels-Alder reaction to form the azetidine ring, followed by a series of oxidation and reduction steps to introduce the dioxolane ring . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the desired purity and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine apart is its unique combination of a dioxolane ring and an azetidine ring, which imparts specific stereochemical properties and reactivity. This makes it particularly valuable in the synthesis of chiral molecules and in applications requiring precise control over molecular interactions .

Properties

CAS No.

657394-03-1

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine

InChI

InChI=1S/C9H17NO3/c1-9(2)12-5-7(13-9)8-6(11-3)4-10-8/h6-8,10H,4-5H2,1-3H3/t6-,7+,8+/m0/s1

InChI Key

BJSMIOWABHPNAM-XLPZGREQSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)[C@H]2[C@H](CN2)OC)C

Canonical SMILES

CC1(OCC(O1)C2C(CN2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.